Factor VIIa substrate

Coagulation cascade Serine protease specificity Substrate engineering

Factor VIIa substrate is a synthetic peptide substrate designed for the quantitative measurement of activated coagulation factor VII (Factor VIIa) amidolytic activity. Factor VIIa, a trypsin-like serine protease, initiates the extrinsic coagulation pathway by forming a complex with tissue factor (TF), which then activates Factor X and Factor IX.

Molecular Formula C26H42N8O7S
Molecular Weight 610.7 g/mol
Cat. No. B12369614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFactor VIIa substrate
Molecular FormulaC26H42N8O7S
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)NS(=O)(=O)C
InChIInChI=1S/C26H42N8O7S/c1-3-20(31-25(37)22(33-42(2,40)41)16-17-8-5-4-6-9-17)23(35)32-21(10-7-15-29-26(27)28)24(36)30-18-11-13-19(14-12-18)34(38)39/h11-14,17,20-22,33H,3-10,15-16H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H4,27,28,29)/t20-,21-,22+/m0/s1
InChIKeyNPJLUYDIFGDGAV-FDFHNCONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Factor VIIa Substrate Procurement Guide: Core Features and Scientific Selection Criteria


Factor VIIa substrate is a synthetic peptide substrate designed for the quantitative measurement of activated coagulation factor VII (Factor VIIa) amidolytic activity . Factor VIIa, a trypsin-like serine protease, initiates the extrinsic coagulation pathway by forming a complex with tissue factor (TF), which then activates Factor X and Factor IX [1]. The chromogenic form of the substrate (MeSO2-Cha-Abu-Arg-pNA) and the fluorogenic form (MeSO2-Cha-Abu-Arg-AFC) both contain the tripeptide sequence Cha-Abu-Arg, with the chromogenic variant releasing p-nitroaniline detectable at 405 nm upon cleavage .

Why Factor VIIa Substrate Cannot Be Interchanged with Other Coagulation Serine Protease Substrates


Coagulation serine proteases (Factors VIIa, Xa, IXa, XIa, thrombin) share a conserved trypsin-like catalytic triad, yet possess distinct active-site architectures that dictate differential substrate recognition [1]. Factor VIIa exhibits P1 specificity exclusively toward arginine and lysine residues, with the S2 pocket preferentially accommodating threonine, leucine, phenylalanine, and valine residues [1]. Generic substitution with substrates optimized for Factor Xa (e.g., Boc-Ile-Glu-Gly-Arg-AMC) fails to accurately quantify Factor VIIa activity due to substantially reduced catalytic efficiency and potential cross-reactivity . Furthermore, the allosteric enhancement of Factor VIIa amidolytic activity by tissue factor—which increases catalytic efficiency (kcat/Km) greater than 100-fold—is substrate-dependent, meaning generic substrates often fail to recapitulate this physiologically relevant dynamic range [2].

Factor VIIa Substrate: Quantitative Evidence of Differentiation for Procurement Decisions


Sequence-Specific Recognition: S2 Pocket Preference Differentiates Factor VIIa Substrate from Generic Protease Substrates

Factor VIIa substrate (MeSO2-Cha-Abu-Arg-pNA) incorporates a Cha (cyclohexylalanine) residue at the P3 position and Abu (aminobutyric acid) at P2, which conforms to the enzyme's S2 pocket preference for hydrophobic residues . The S2 pocket of Factor VIIa preferentially accommodates threonine, leucine, phenylalanine, and valine residues, whereas Factor Xa substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) contain a glutamate at P2 that is poorly tolerated by Factor VIIa's active site architecture [1].

Coagulation cascade Serine protease specificity Substrate engineering

Enhanced Catalytic Efficiency of Factor VIIa Substrate S-2288 Demonstrates Superior Hydrolysis Kinetics for Mutant Enzyme Screening

The chromogenic peptidyl substrate S-2288 (H-D-Ile-Pro-Arg-pNA) exhibits differential catalytic efficiency when comparing wild-type Factor VIIa to engineered loop mutants [1]. In the presence of soluble tissue factor (sTF), the VIIa-30 mutant demonstrated a kcat/Km value of 103 mM⁻¹s⁻¹, which is approximately 3.4-fold higher than wild-type Factor VIIa's value of 30.3 mM⁻¹s⁻¹ [1].

Enzyme kinetics Mutant screening Coagulation protease engineering

Tissue Factor-Dependent Enhancement of Catalytic Efficiency Exceeds 100-Fold with Optimized Factor VIIa Substrates

The binding of Factor VIIa to its physiological cofactor tissue factor (TF) produces an allosteric enhancement of amidolytic activity that is highly substrate-dependent [1]. With optimized synthetic substrates, the TF-Factor VIIa complex demonstrates a greater than 100-fold increase in catalytic efficiency (kcat/Km) compared to Factor VIIa alone [1].

Tissue factor complex Allosteric regulation Coagulation assay development

Fluorogenic AFC-Labeled Factor VIIa Substrate Provides Enhanced Sensitivity Over Chromogenic pNA Variants

The fluorogenic Factor VIIa substrate (MeSO2-Cha-Abu-Arg-AFC) releases 7-amino-4-trifluoromethylcoumarin (AFC) upon cleavage, which excites at 395-400 nm and emits at 495-505 nm . In comparative analytical chemistry terms, fluorogenic detection typically provides 10- to 100-fold greater sensitivity than chromogenic pNA detection, which relies on absorbance at 405 nm .

Fluorogenic assay High-throughput screening Detection sensitivity

PHA-927 Demonstrates >3500-Fold Selectivity for TF-Factor VIIa Complex Versus Related Coagulation Proteases

While Factor VIIa substrate itself is the analytical tool, the selectivity of the TF-Factor VIIa complex can be validated using highly selective inhibitors. PHA-927, a pyrazinone-based nonpeptide inhibitor, exhibits greater than 3500-fold selectivity for the TF-Factor VIIa complex versus Factor Xa and thrombin [1]. This extreme selectivity confirms that the TF-Factor VIIa active site architecture is sufficiently distinct to enable specific substrate recognition and inhibitor targeting.

Anticoagulant development Selectivity profiling Drug discovery

Optimal Research and Industrial Applications of Factor VIIa Substrate Based on Quantitative Evidence


Anticoagulant Drug Discovery: High-Throughput Screening of TF-Factor VIIa Inhibitors

Factor VIIa substrate enables high-throughput screening of small-molecule inhibitors targeting the TF-Factor VIIa complex. The >100-fold catalytic efficiency enhancement upon tissue factor binding provides a wide dynamic range for detecting inhibitor potency [1]. The >3500-fold selectivity window demonstrated by TF-Factor VIIa inhibitors like PHA-927 confirms that assays using Factor VIIa substrate can reliably distinguish on-target from off-target inhibition [2].

Hemophilia Therapy Monitoring: Quantifying Recombinant Factor VIIa (NovoSeven®/Eptacog Alfa) Activity

Commercial chromogenic assays utilizing Factor VIIa substrate (e.g., BIOPHEN™ Factor VIIa, Coaset Factor VII) are validated for monitoring recombinant Factor VIIa bypassing agent therapy in hemophilia A/B patients with inhibitors [1]. These assays provide quantitative assessment of Factor VIIa functional levels in plasma, essential for dose adjustment and treatment monitoring [2].

Coagulation Research: Differentiating Wild-Type from Mutant Factor VIIa in Structure-Function Studies

The 3.4-fold differential in kcat/Km values observed between wild-type Factor VIIa and the VIIa-30 mutant using S-2288 demonstrates that Factor VIIa substrates can effectively discriminate enzyme variants [1]. This property is essential for studying the functional consequences of Factor VIIa polymorphisms or for screening engineered Factor VIIa variants with altered catalytic properties.

Low-Abundance Factor VIIa Detection: Fluorogenic Substrate Applications Requiring Enhanced Sensitivity

For applications involving low Factor VIIa concentrations (e.g., early-stage activation studies, dilute biological samples), the fluorogenic variant MeSO2-Cha-Abu-Arg-AFC provides 10- to 100-fold greater sensitivity than chromogenic pNA substrates [1]. This sensitivity advantage is critical for detecting Factor VIIa amidolytic activity at enzyme concentrations approaching physiological relevance or in inhibitor screens with tight-binding compounds.

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